Calcium aluminate

Catalog No.
S605463
CAS No.
12042-68-1
M.F
CaAl2O4
Al2CaO4
M. Wt
158.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium aluminate

CAS Number

12042-68-1

Product Name

Calcium aluminate

IUPAC Name

calcium;oxido(oxo)alumane

Molecular Formula

CaAl2O4
Al2CaO4

Molecular Weight

158.04 g/mol

InChI

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1

InChI Key

XFWJKVMFIVXPKK-UHFFFAOYSA-N

SMILES

[O-][Al]=O.[O-][Al]=O.[Ca+2]

Solubility

Soluble in acids
Reactive to wate

Synonyms

calcium aluminate

Canonical SMILES

[O-][Al]=O.[O-][Al]=O.[Ca+2]

Refractory Materials

Due to its exceptional thermal stability and resistance to high temperatures, calcium aluminate finds extensive use in developing refractory materials. These materials are crucial for lining furnaces, kilns, and reactors used in various industries, including:

  • Metallurgy: CAC-based refractories are employed in steelmaking and other metal-processing operations due to their ability to withstand extreme temperatures and molten metal contact .
  • Cement Production: As a component in the manufacturing process of Portland cement, calcium aluminate contributes to early strength development and high-temperature resistance in the final product .
  • Energy Sector: CAC finds applications in the construction of high-temperature components within power plants and other energy-generating facilities .

Researchers continue to explore the potential of calcium aluminate in developing novel refractory materials with even higher thermal performance and resistance to specific chemicals encountered in various industrial settings.

Chemical-Resistant Concretes

Calcium aluminate exhibits superior chemical resistance compared to traditional Portland cement. This property makes it a valuable material in constructing concrete structures exposed to harsh chemical environments:

  • Wastewater Treatment: CAC-based concretes are used in building structures within wastewater treatment plants due to their resistance to acidic and corrosive environments .
  • Chemical Industry: The high chemical resistance of calcium aluminate makes it suitable for constructing floors, storage tanks, and other infrastructure elements within the chemical industry .
  • Marine Environments: Research explores the potential of CAC-based concretes for constructing structures in marine environments exposed to seawater and aggressive salt-laden conditions.

Researchers are actively investigating the use of calcium aluminate in developing new formulations for creating even more durable and chemically resistant concrete structures.

Other Scientific Applications

Beyond the aforementioned applications, calcium aluminate finds use in various other scientific research areas:

  • Biomaterials: Due to its biocompatibility and ability to support bone growth, calcium aluminate is being explored as a potential material for bone substitutes and implants .
  • Geopolymers: Calcium aluminate can be used as a precursor material in the development of geopolymers, a class of environmentally friendly construction materials with promising properties .
  • Catalysis: Research explores the potential of calcium aluminate as a catalyst support material in various chemical reactions due to its specific surface properties and controlled porosity .

Calcium aluminate is a compound formed from calcium oxide and aluminum oxide, commonly represented by the formula CaOAl2O3\text{CaO}\cdot \text{Al}_2\text{O}_3. It exists in various phases, including monocalcium aluminate, dicalcium aluminate, and tricalcium aluminate, each with distinct properties and hydration behavior. Calcium aluminate compounds are primarily utilized in the production of specialized cements and refractories due to their high resistance to chemical attack and thermal stability. They play a crucial role in the hydration process of cement, contributing to the early strength development of concrete.

Calcium aluminate dust can irritate the skin, eyes, and respiratory system []. Proper personal protective equipment should be worn when handling these compounds.

The hydration of calcium aluminate is an exothermic process that leads to the formation of various hydrate phases. The primary reactions include:

  • Hydration of Monocalcium Aluminate:
    CaOAl2O3+xH2OCAH10+Ca OH 2\text{CaO}\cdot \text{Al}_2\text{O}_3+x\text{H}_2\text{O}\rightarrow \text{CAH}_{10}+\text{Ca OH }_2
  • Hydration of Dicalcium Aluminate:
    2CaOAl2O3+yH2OC2AH8+2Ca OH 22\text{CaO}\cdot \text{Al}_2\text{O}_3+y\text{H}_2\text{O}\rightarrow \text{C}_2\text{AH}_8+2\text{Ca OH }_2
  • Hydration of Tricalcium Aluminate:
    3CaOAl2O3+zH2OC3AH6+3Ca OH 23\text{CaO}\cdot \text{Al}_2\text{O}_3+z\text{H}_2\text{O}\rightarrow \text{C}_3\text{AH}_6+3\text{Ca OH }_2

These reactions contribute to the formation of calcium hydroxide and various hydrated phases, which are essential for the mechanical properties of cementitious materials .

Calcium aluminate can be synthesized through various methods:

  • Solid-State Reaction: This traditional method involves heating mixtures of calcium oxide and aluminum oxide at high temperatures (typically above 1200°C). While effective, it may produce undesired phases such as unreacted lime .
  • Combustion Synthesis: A more modern approach that allows for high-purity products with lower energy requirements. This method involves exothermic reactions between metal nitrates or oxides under controlled conditions .
  • Aqueous Sol-Gel Method: This technique involves mixing aqueous solutions of calcium and aluminum sources followed by gelation upon heating. It allows for the formation of fine powders at relatively low temperatures .
  • Mechano-Chemical Treatment: High-energy milling techniques can also be employed to synthesize calcium aluminate phases, promoting reactivity through mechanical activation .

Calcium aluminate compounds are utilized in various industries:

  • Cement Production: They are key components in calcium aluminate cements, known for rapid setting times and high early strength.
  • Refractories: Due to their thermal stability, they are used in refractory materials for high-temperature applications.
  • Waste Treatment: Calcium aluminates can immobilize heavy metals and radionuclides in waste treatment processes.
  • Biomedical

Studies on the interactions of calcium aluminate with water reveal complex behaviors during hydration. The formation of metastable solutions can lead to the precipitation of hydrated phases like ettringite or aluminum hydroxide under certain conditions. These interactions are crucial for understanding the performance of calcium aluminate cements in construction applications .

Calcium aluminate can be compared with several similar compounds based on their chemical composition and properties:

Compound NameFormulaUnique Features
Calcium SilicateCaSiO3\text{CaSiO}_3Main component of Portland cement; slower hydration.
Calcium Sulfoaluminate4CaO3Al2O33SO34\text{CaO}\cdot 3\text{Al}_2\text{O}_3\cdot 3\text{SO}_3Contains sulfate; used in special cements.
Aluminum OxideAl2O3\text{Al}_2\text{O}_3High melting point; used in ceramics and refractories.

Calcium aluminate stands out due to its rapid hydration characteristics and early strength development compared to these similar compounds. Its unique ability to form various hydrates under different conditions makes it particularly valuable in specialized applications like refractory materials and rapid-setting cements .

Phase Equilibria in the CaO-Al₂O₃ System

The calcium oxide-aluminum oxide binary system represents one of the most extensively studied oxide systems in materials science, with fundamental importance to cement chemistry and refractory applications [1] [6]. The phase equilibria relationships in this system demonstrate remarkable complexity, featuring multiple stable compounds with distinct thermodynamic properties and structural characteristics.

The binary system CaO-Al₂O₃ exhibits five primary stable phases under atmospheric pressure conditions: tricalcium aluminate (3CaO·Al₂O₃), dodecacalcium hepta-aluminate (12CaO·7Al₂O₃), monocalcium aluminate (CaO·Al₂O₃), monocalcium dialuminate (CaO·2Al₂O₃), and monocalcium hexa-aluminate (CaO·6Al₂O₃) [6]. Each phase demonstrates specific liquidus temperatures and primary crystallization fields that define their thermodynamic stability regions.

Table 1: Phase Equilibria Data for CaO-Al₂O₃ System

Composition (CaO:Al₂O₃)Liquidus Temperature (°C)Primary Phase FieldStability Range (°C)Eutectic Participation
1:1 (CA)1605CA1390-1605Yes
1:2 (CA₂)1750CA₂1605-1750Yes
3:2 (C₃A)1535C₃A1300-1535Yes
12:7 (C₁₂A₇)1455C₁₂A₇900-1455Yes (flux)
1:6 (CA₆)1850CA₆1700-1850Yes

The phase diagram reveals that monocalcium aluminate (CaO·Al₂O₃) melts incongruently at approximately 1390°C, while monocalcium dialuminate exhibits congruent melting behavior at about 1600°C [5] [27]. Tricalcium aluminate demonstrates incongruent melting at 1544°C, transforming into a mixture of liquid phase and calcium oxide [5] [8]. The dodecacalcium hepta-aluminate phase serves as an effective systemic flux with a melting point of 1455°C [21] [27].

The eutectic relationships within the system create specific composition regions where multiple phases coexist in equilibrium [1] [21]. The maximum glass density in the system coincides with the eutectic composition, with glass atomic volume increasing monotonically with increasing calcium oxide content [21]. These eutectic compositions are particularly significant in industrial applications, as they represent the lowest melting temperature combinations of the constituent oxides.

Research has demonstrated that the phase equilibria extend to high-pressure conditions, where the stable compound relationships change significantly [16]. At pressures exceeding 7.0 GPa, only one calcium aluminate phase (CaAl₂O₄) with CaFe₂O₄ structure remains stable throughout the pressure range of Earth's transition zone and lower mantle [16].

Crystallographic Structures of Calcium Aluminate Phases

The crystallographic structures of calcium aluminate phases exhibit diverse arrangements that reflect the varying ratios of calcium to aluminum oxides and their coordination environments [2] [8] [9]. These structural variations directly influence the physical and chemical properties of each phase.

Table 2: Fundamental Crystallographic Properties of Major Calcium Aluminate Phases

CompoundCrystal SystemDensity (g/cm³)Unit Cell Parameter a (Å)Melting TypeCoordination Al
CaAl₂O₄ (CA)Monoclinic2.988.70IncongruentAlO₄, AlO₆
CaAl₄O₇ (CA₂)Monoclinic2.918.89CongruentAlO₄
Ca₃Al₂O₆ (C₃A)Cubic3.0415.24IncongruentAlO₄ tetrahedra (Al₆O₁₈ rings)
Ca₁₂Al₁₄O₃₃ (C₁₂A₇)Cubic2.8311.99IncongruentAlO₄
CaAl₆O₁₀ (CA₆)Hexagonal3.385.57CongruentAlO₄, AlO₆

Tricalcium aluminate exhibits a cubic crystal structure with space group Pa3̄ and unit cell dimension of 15.263 nanometers [8] [28]. The structure contains eight cyclic Al₆O₁₈¹⁸⁻ anions per unit cell, which consist of six corner-sharing AlO₄ tetrahedra [8]. The unit cell accommodates 24 molecules with a total of 72 calcium atoms, 48 aluminum atoms, and 144 oxygen atoms [28].

Monocalcium aluminate crystallizes in a monoclinic and pseudohexagonal structure with density 2945 kg·m⁻³ [9]. The crystal structure features aluminum atoms in both four-fold and six-fold coordination environments, contributing to its complex structural arrangement [9]. All experimentally known polymorphic modifications of CaAl₂O₄ can be categorized into low-pressure structures where aluminum atoms exist in tetrahedral and octahedral coordination [16].

Dodecacalcium hepta-aluminate demonstrates cubic crystal symmetry with lattice constant 1.1989 nanometers for the anhydrous composition Ca₁₂Al₁₄O₃₃ [10]. The structure consists of 12 cages with inner diameter 0.44 nanometers and formal charge +1/3, with two cages hosting free O²⁻ ions that can move through the material [10]. The unit cell structure enables facile ion mobility, contributing to the material's unique properties.

Calcium aluminate decahydrate (CaAl₂O₄·10H₂O) exhibits hexagonal symmetry with space group P6₃/m and contains six formula units per unit cell [2]. The structural analysis reveals that previously published oxygen atom positions in water molecules contained errors, and the correct structural formula is CaAl₂(OX)₈(X₂O)₂·γX₂O where X represents deuterium or hydrogen [2].

Molecular Dynamics of Calcium Aluminate Systems

Molecular dynamics simulations have provided fundamental insights into the microstructure and atomic-level behavior of calcium aluminate melts at high temperatures [3] [13] [14]. These computational studies reveal the complex coordination environments and structural evolution that occur in molten calcium aluminate systems.

The microstructure of high-temperature calcium oxide-aluminum oxide melts demonstrates that aluminum functions as a network former, maintaining an average coordination number of four with tetrahedral geometry serving as the primary structural unit [3]. This coordination behavior parallels the role of silicon in silicate melts, establishing aluminum tetrahedra as fundamental building blocks in calcium aluminate liquid structures.

Table 3: Molecular Dynamics Structural Data at 2500 K

CompositionAl CoordinationCa CoordinationO₀ Species (%)O₁ Species (%)O₂ Species (%)O₃ Species (%)Network Character
CA₂ (x=0.33)~80% AlO₄, ~20% AlO₅CaO₆ distorted octahedra0127513Fully polymerized
CA (x=0.5)~85% AlO₄, ~15% AlO₅CaO₆ octahedra032680Layered
C₃A (x=0.75)~95% AlO₄, ~5% AlO₅CaO₆, CaO₇ polyhedra068320Depolymerized

Structural analysis of calcium aluminate liquids reveals the presence of various oxygen species with distinct bonding characteristics [17]. Simulations confirm the existence of 13, 7, and 0.6% OAl₃ triclusters connecting AlO₄ tetrahedra in the structures of CA₂, CA, and C₃A liquids, respectively [17]. The distribution of these oxygen environments directly correlates with the degree of network polymerization in each composition.

The calcium environments in molten calcium aluminates occupy broad coordination ranges with predominance of six-fold distorted octahedra [17]. As calcium oxide concentration increases from CA₂ to C₃A compositions, the aluminum coordination shifts from approximately 20% five-fold coordinated aluminum at calcium-poor compositions to primarily tetrahedral coordination at calcium-rich compositions [17].

Molecular dynamics studies demonstrate that calcium aluminate melts comprise interpenetrating calcium oxide and aluminum oxide substructures with atomic speciation closely following crystalline structures [14]. The spatial distribution of calcium and aluminum polyhedra suggests aperiodic network and modifier substructures that develop counterwise with composition changes [14]. These structural relationships explain the facile nucleation observed during cement processing and the characteristic shrinkage in polycrystalline matrices.

Clustering analysis reveals that calcium oxide and aluminum oxide cluster sizes increase with respective atomic volume fractions, including percolation thresholds of approximately 0.2 volume fraction for jammed polyhedral spheres [14]. This percolation behavior occurs around CA₆ for calcium oxide and C₃A for aluminum oxide, indicating that modifier and network clusters become separately interconnected above these threshold compositions.

Polymorphic Varieties and Their Significance

Tricalcium aluminate exhibits multiple polymorphic modifications that depend primarily on alkali content, particularly sodium oxide concentration [4] [8] [12]. These structural transformations significantly influence the material's reactivity and hydration characteristics in cement applications.

Table 4: Polymorphic Varieties of Tricalcium Aluminate

PolymorphNa₂O Content (wt%)Space GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)Crystallite Size (Å)
Cubic (C₃A-I)0-1.0Pa3̄15.26315.26315.2631233
Cubic (C₃A-II)1.0-2.4Pa3̄15.26315.26315.2631233
Orthorhombic (C₃A-O)3.7-4.6Pmma10.858.0915.15466
Monoclinic (C₃A-M)4.6-5.7C2/m10.908.1015.201104

Pure tricalcium aluminate occurs in cubic structure, but modification with sodium oxide induces systematic structural changes [4] [12]. The transformation sequence progresses from cubic to orthorhombic structure, then to monoclinic structure, with two additional metastable forms: tetragonal high-temperature polymorph and weakly crystalline "proto-C₃A" [4] [12].

The mechanism of polymorphic transformation involves calcium ion substitution by sodium ions in a 1:2 ratio [4]. One sodium ion occupies the original calcium position while the second sodium ion positions itself at the center of the Al₆O₁₈¹⁸⁻ ring [4]. The general formula for sodium-modified tricalcium aluminate becomes Na₂ₓCa₃₋ₓAl₂O₆, where x represents the amount of calcium ions substituted by sodium ions.

Fundamental changes in crystal structure occur within the 3-4% sodium oxide range, where cubic structure transitions to orthorhombic [4] [12]. At sodium oxide dosages exceeding 4%, the orthorhombic structure further transforms to monoclinic structure [4] [12]. The stability of cubic tricalcium aluminate extends up to 2.5% sodium content, while orthorhombic tricalcium aluminate formation requires minimum 3-3.5% sodium content [4].

Crystallite size analysis reveals that the most significant changes in crystallinity occur at 3-4% sodium oxide content during fundamental polymorphic transitions [4]. The average crystallite size of cubic tricalcium aluminate measures approximately 1200 Ångströms, decreasing rapidly to 466 Ångströms upon sodium incorporation into the cubic structure [4]. The monoclinic structure achieves average crystallite size around 1104 Ångströms, approaching the original cubic tricalcium aluminate dimensions.

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

White monoclinic crystals
Crystals or powde

Density

2.98 g/cu cm

Melting Point

1535 °C (decomposes)

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 104 of 208 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 104 of 208 companies with hazard statement code(s):;
H315 (80.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (19.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Experimental Therapy/ A calcium aluminate cement (Doxa Certex, Uppsala, Sweden) /was/ developed intended for use as direct restorative filling material for posterior restorations. The material is inorganic and non-metallic and the main components are CaO, Al2O3, SiO2, and water. The aim of this study was to evaluate intra-individually the experimental calcium aluminate cement (CAC) and a resin composite (RC) in Class II restorations. Each of 57 participants received at least one pair of restorations of the same size, one CAC and one RC (Tetric Ceram). Sixty-one pairs were performed. The restorations were evaluated clinically, according to slightly modified USPHS criteria, at baseline, after 6 months, 1, and 2 years. One-hundred-and-twenty restorations were evaluated at 2 years. Postoperative sensitivity was reported for 5 restorations (2 RC, 3 CAC). Significantly better clinical durability was shown for RC. Five non-acceptable CAC restorations (8.2%) were observed at 6 months, 10 CAC (16.7%) and 2 RC (3.3%) at 12 months, and 11 CAC (18.3%) at 24 months. This resulted in a cumulative failure frequency of 43.3% for the CAC material and 3.3% for the RC material. Main reasons for failure for the CAC were partial material fracture (7), cusp fracture (5), and proximal chip fracture (6). The CAC showed a non-acceptable clinical failure rate for Class II restorations, probably caused by its difficult handling and low mechanical properties.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

12042-68-1
12042-78-3

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Primary metal manufacturing
Aluminum calcium oxide (Al2CaO4): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types